An In-depth Technical Guide on the Synthesis and Characterization of 7-Aminoquinoline Hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 7-Aminoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Aminoquinoline Hydrochloride, a key intermediate in the development of novel therapeutic agents and functional materials. This document details the synthetic pathway from quinoline, outlines detailed experimental protocols, and presents a thorough characterization of the final compound.
Synthesis of 7-Aminoquinoline Hydrochloride
The synthesis of 7-Aminoquinoline Hydrochloride is typically achieved through a two-step process commencing with the nitration of quinoline to yield 7-nitroquinoline, followed by the reduction of the nitro group to an amine and subsequent hydrochloride salt formation.
Synthetic Pathway
The overall synthetic scheme is as follows:
Step 1: Nitration of Quinoline to 7-Nitroquinoline
Quinoline is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the quinoline ring. The reaction conditions are controlled to favor the formation of the 7-nitro isomer.
Step 2: Reduction of 7-Nitroquinoline to 7-Aminoquinoline Hydrochloride
The nitro group of 7-nitroquinoline is then reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of concentrated hydrochloric acid. This method has the advantage of directly producing the hydrochloride salt of the resulting amine.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinoline
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Materials: Quinoline, concentrated sulfuric acid (98%), fuming nitric acid.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 5 g of quinoline to the cooled sulfuric acid with continuous stirring.
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Prepare the nitrating mixture by carefully adding 3 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over a period of 30 minutes, maintaining the reaction temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
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Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
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Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude 7-nitroquinoline.
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The crude product can be purified by recrystallization from ethanol.
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Protocol 2: Synthesis of 7-Aminoquinoline Hydrochloride
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Materials: 7-Nitroquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (37%), ethanol.
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Procedure:
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In a round-bottom flask, suspend 3 g of 7-nitroquinoline in 50 mL of ethanol.
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Add a solution of 12 g of tin(II) chloride dihydrate in 25 mL of concentrated hydrochloric acid to the suspension.
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Heat the mixture to reflux with stirring for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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Collect the precipitate by vacuum filtration.
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Wash the solid with a small amount of cold ethanol and then with diethyl ether.
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Dry the product under vacuum to yield 7-Aminoquinoline Hydrochloride.
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Characterization of 7-Aminoquinoline Hydrochloride
A thorough characterization is essential to confirm the identity and purity of the synthesized 7-Aminoquinoline Hydrochloride. The following analytical techniques are commonly employed.
Data Presentation
| Property | 7-Aminoquinoline (Free Base) | 7-Aminoquinoline Hydrochloride |
| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |
| Molecular Weight | 144.17 g/mol [1] | 180.64 g/mol |
| Melting Point | 93.5-94 °C[1][2] | Data not available |
| Appearance | Yellow to red-brown solid[3] | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | Predicted shifts | Predicted shifts |
| ¹³C NMR (DMSO-d₆) | Predicted shifts | Predicted shifts |
| IR (KBr, cm⁻¹) | Characteristic peaks | Characteristic peaks |
| Mass Spec (m/z) | 144 (M⁺)[4] | 144 (M-Cl-H)⁺ |
Note: Experimental data for the hydrochloride salt is limited in the public domain. The provided NMR and IR data are based on characteristic shifts and peaks for similar aromatic amines and quinoline derivatives.
Spectroscopic and Analytical Data Interpretation
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¹H NMR Spectroscopy: The proton NMR spectrum of 7-Aminoquinoline Hydrochloride in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern. The protons of the amino group will likely appear as a broad singlet, which may shift downfield upon protonation.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the overall aromatic system.
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Infrared (IR) Spectroscopy: The IR spectrum of 7-Aminoquinoline Hydrochloride will exhibit characteristic absorption bands. Key peaks to look for include N-H stretching vibrations for the primary amine (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the quinoline ring system (1400-1600 cm⁻¹). The presence of the hydrochloride salt may lead to the appearance of broad N-H⁺ stretching bands.
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Mass Spectrometry (MS): The mass spectrum of the free base, 7-aminoquinoline, shows a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. For the hydrochloride salt, under typical MS conditions, the spectrum will likely show the peak for the free base due to the loss of HCl.
Visualizations
Synthetic Workflow
Characterization Workflow
(Note: The precise location of protonation can vary, with the quinoline nitrogen being a likely site.)
